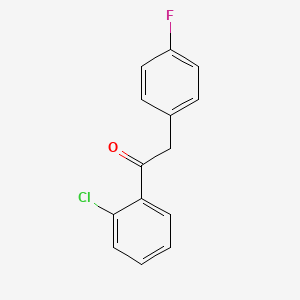

1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one

Description

Contextualizing Halogenated Ethanones: Significance in Organic Synthesis and Advanced Materials Science

Halogenated ethanones, a class of compounds that includes 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one, are of considerable importance in both organic synthesis and materials science. The presence of halogen atoms (F, Cl, Br, I) imparts unique chemical properties that chemists can exploit. mt.commt.com

In organic synthesis , α-haloketones are highly versatile building blocks. The two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—make them valuable precursors for constructing more complex molecules, particularly a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles. mdpi.com Halogenation of aromatic ketones is a key strategy for creating intermediates used in the synthesis of pharmaceuticals and agrochemicals. mt.commt.com The specific halogen used can influence reactivity; for instance, organobromides and organoiodides are excellent intermediates for introducing other functional groups. mt.com

In the realm of advanced materials science , halogenated compounds are integral to the development of a wide range of materials. They are found in polymers, plastics, flame retardants, and refrigerants. mt.comiec.ch The high electronegativity and specific bonding properties of halogens can enhance material properties such as thermal stability and resistance to combustion. nih.gov For example, polyvinyl chloride (PVC) is widely used in electronics due to its flame and moisture resistance. iec.ch Furthermore, the phenomenon of "halogen bonding," a non-covalent interaction involving a halogen atom, has become an important tool in crystal engineering and the design of functional soft materials like liquid crystals and gels. nih.govelsevierpure.com

Evolution of Synthetic Strategies for Aromatic Ketones: A Historical Overview of Relevant Methodologies

The synthesis of aromatic ketones is a cornerstone of organic chemistry, with methods evolving significantly over more than a century. The foundational method for preparing these compounds is the Friedel-Crafts acylation.

Friedel-Crafts Acylation: Developed by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.commasterorganicchemistry.comwikipedia.orgbyjus.com The reaction proceeds via electrophilic aromatic substitution, where a resonance-stabilized acylium ion is generated and then attacks the aromatic ring. chemistrytalk.org

Key Steps in Friedel-Crafts Acylation:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl halide.

Generation of an electrophilic acylium ion.

Electrophilic attack of the acylium ion on the aromatic ring, forming an arenium ion intermediate.

Deprotonation of the arenium ion to restore aromaticity and regenerate the catalyst. byjus.com

Despite its utility, the Friedel-Crafts acylation has limitations. It requires stoichiometric amounts of the catalyst because the product ketone can form a complex with the Lewis acid, and it is generally ineffective on aromatic rings that are strongly deactivated by electron-withdrawing groups. sigmaaldrich.comwikipedia.org

Modern Synthetic Methods: Contemporary research has introduced more advanced and versatile techniques for synthesizing aromatic ketones. These methods often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

| Method | Description | Advantages |

| Friedel-Crafts Acylation | Acylation of arenes using an acyl halide/anhydride and a Lewis acid catalyst. wikipedia.orgchemistrytalk.org | Well-established, uses readily available starting materials. |

| Transition Metal-Catalyzed Reactions | Tandem sequences, such as a catalytic Myers-Saito cyclization, can form aryl ketones from precursors like propargyl esters using gold or silver catalysts. pkusz.edu.cn | Offers powerful alternatives for de novo synthesis of substituted aromatic compounds. pkusz.edu.cn |

| Deoxygenative Acylation | Visible-light photoredox catalysis enables the direct synthesis of ketones from readily available aromatic carboxylic acids and alkenes. nih.gov | Utilizes feedstock chemicals, proceeds under mild conditions, and shows broad synthetic robustness. nih.gov |

| One-Pot Transformations | Recent methods allow for the conversion of aromatic ketones into aromatic esters via a sequential retro-Claisen reaction, expanding their utility in cross-coupling reactions. azom.comwaseda.jp | Overcomes challenges in breaking strong C-C bonds, making ketones more versatile synthetic intermediates. azom.comwaseda.jp |

Current Research Trajectories and Academic Relevance of this compound and Related Structures

While extensive literature on the specific compound this compound is not prominent, its structural motifs are highly relevant in current chemical research. The academic importance of this compound can be inferred from studies on structurally related halogenated diaryl compounds and ketones, which are actively being investigated for applications in medicinal chemistry and agrochemistry.

Pharmaceutical and Agrochemical Intermediates: Halogenated aromatic ketones are often crucial intermediates in the synthesis of complex, biologically active molecules. For example, the related compound 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone is a key intermediate in preparing pesticidally active isoxazoline-substituted benzamides. google.com The specific arrangement of chloro- and fluoro- substituents in the title compound suggests its potential as a precursor for creating new molecules with tailored biological activities. The inclusion of fluorine, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.

Scaffolds for Bioactive Compounds: The diarylethanone framework is a feature of various compounds explored for therapeutic properties. For instance, halogenated chalcones, which are α,β-unsaturated ketones structurally related to the title compound, are being investigated for their antiparasitic properties. A study on (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one highlighted its potential as an antileishmanial agent. researchgate.net This indicates that the combination of halogenated phenyl rings linked by a carbonyl-containing chain is a promising scaffold for discovering new therapeutic agents.

The table below summarizes research areas where compounds structurally related to this compound are relevant.

| Related Compound Class | Research Application | Reference Example |

| Halogenated Phenyl-Ethanones | Intermediates for pesticides. | 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone used in isoxazoline (B3343090) synthesis. google.com |

| Halogenated Chalcones | Potential antiparasitic agents. | (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one studied for antileishmanial activity. researchgate.net |

| 2,4-Thiazolidinedione Derivatives | Anticancer and antimicrobial agents. | Derivatives have shown promising results in molecular docking studies and cytotoxicity tests. nih.gov |

| Aromatic α-Haloketones | Building blocks for heterocycles. | Utilized in the synthesis of a wide variety of N, S, and O-heterocycles for pharmaceutical development. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXQTAJSUAEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorophenyl 2 4 Fluorophenyl Ethan 1 One

Classical and Established Synthetic Routes

Traditional methods for synthesizing ketones, particularly unsymmetrical diaryl ketones and their derivatives, have long relied on foundational reactions in organic chemistry. These routes, while established, often necessitate stoichiometric reagents and can present challenges in selectivity and substrate scope.

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Reactions

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for attaching an acyl group to an aromatic ring. organic-chemistry.orgsigmaaldrich.com In the context of synthesizing 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one, this reaction would typically involve the acylation of chlorobenzene (B131634) with (4-fluorophenyl)acetyl chloride.

The reaction proceeds via the formation of a resonance-stabilized acylium ion, generated from the interaction of the acyl chloride with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.org This electrophile then attacks the electron-rich aromatic ring of chlorobenzene.

Reaction Scheme:

A primary challenge in this approach is achieving regioselectivity. The chlorine atom on the chlorobenzene ring is an ortho-, para-directing deactivator. Consequently, the acylation can yield a mixture of the desired ortho-substituted product and the isomeric para-substituted product, 1-(4-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one, necessitating chromatographic separation. Reaction conditions can be optimized to influence the ortho/para product ratio, although achieving high selectivity for the ortho isomer remains a significant synthetic hurdle.

Table 1: Representative Friedel-Crafts Acylation Conditions

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Product Ratio | Ref. |

|---|---|---|---|---|---|

| Chlorobenzene | Acetyl chloride | AlCl₃ | CS₂ | Mixture of ortho/para isomers | scribd.com |

Organometallic Approaches: Grignard Reagents and Other Carbonyl Addition Strategies

Organometallic reagents provide a powerful alternative for C-C bond formation. A plausible Grignard-based synthesis would involve the reaction of a 2-chlorophenylmagnesium halide (a Grignard reagent) with a suitable electrophile containing the 4-fluorobenzyl moiety. One such strategy is the addition of the Grignard reagent to (4-fluorophenyl)acetonitrile. The resulting imine intermediate can then be hydrolyzed under acidic conditions to yield the target ketone.

Reaction Steps:

Grignard Addition: 2-Chlorophenylmagnesium bromide + (4-Fluorophenyl)acetonitrile → Imine intermediate

Hydrolysis: Imine intermediate + H₃O⁺ → this compound

This method circumvents the regioselectivity issues of the Friedel-Crafts acylation. However, the synthesis and handling of Grignard reagents require anhydrous conditions, and the reactivity of the nitrile substrate must be carefully managed to avoid side reactions.

Halogenation and Alkylation Strategies at the Alpha-Carbon

An alternative classical approach involves a multi-step sequence starting from a simpler ketone. This strategy hinges on the reactivity of the α-carbon (the carbon atom adjacent to the carbonyl group). The synthesis could begin with 1-(2-chlorophenyl)ethanone, which is then subjected to α-halogenation. pressbooks.pubyoutube.comfiveable.me

Under acidic or basic conditions, one of the α-hydrogens can be replaced by a halogen, such as bromine, to form 2-bromo-1-(2-chlorophenyl)ethanone. youtube.com Acid-catalyzed halogenation typically results in monohalogenation, as the introduction of an electron-withdrawing halogen deactivates the resulting enol towards further reaction. pressbooks.pubstackexchange.com

Reaction Steps:

α-Halogenation: 1-(2-Chlorophenyl)ethanone + Br₂ --(H⁺ or OH⁻)--> 2-Bromo-1-(2-chlorophenyl)ethanone

Alkylation: 2-Bromo-1-(2-chlorophenyl)ethanone + Fluorobenzene --(Lewis Acid)--> this compound

The second step is a Friedel-Crafts alkylation, where the α-halo ketone acts as the electrophile to alkylate fluorobenzene. Similar to Friedel-Crafts acylation, this step faces challenges of regioselectivity (ortho vs. para substitution on fluorobenzene) and potential polyalkylation.

Advanced and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methodologies. Catalytic systems, particularly those employing transition metals, are at the forefront of these advancements.

Catalytic Systems for Enhanced Selectivity and Efficiency

Catalytic approaches offer significant advantages over classical stoichiometric methods by operating under milder conditions, requiring smaller amounts of reagents, and often providing superior control over selectivity.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. mdpi.compkusz.edu.cn For the synthesis of this compound, a palladium-catalyzed carbonylative coupling reaction represents a highly efficient strategy.

For instance, a Sonogashira-type coupling could be envisioned. While not a direct route, related methodologies point towards advanced synthetic potential. A more direct approach could involve the palladium-catalyzed cross-coupling of a 2-chlorophenyl organometallic reagent with (4-fluorophenyl)acetyl chloride.

A more contemporary and powerful method is the Suzuki-Miyaura coupling. This could involve the reaction of a 2-chlorophenyl boronic acid with an α-halo ketone like 2-bromo-1-(4-fluorophenyl)ethanone, or vice-versa. However, a more elegant approach would be a carbonylative Suzuki coupling, where 2-chloroiodobenzene, 4-fluorobenzylboronic acid, and carbon monoxide are coupled in a single step using a palladium catalyst.

Table 2: Comparison of Synthetic Strategies

| Methodology | Key Bond Formation | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Ar-C(O) | Uses readily available starting materials | Poor regioselectivity, harsh conditions, stoichiometric Lewis acid |

| Grignard Reaction | Ar-C(O) | Good regioselectivity | Requires anhydrous conditions, sensitive reagents |

| α-Alkylation | Ar-Cα | Stepwise approach allows for variation | Multi-step, potential for polyalkylation, regioselectivity issues |

| Transition Metal Catalysis | Ar-C(O) or Cα-Ar | High efficiency and selectivity, mild conditions | Catalyst cost and sensitivity, ligand optimization |

These advanced catalytic methods, while often requiring more complex starting materials and catalyst systems, provide a pathway to the target molecule with higher precision and efficiency, aligning with the principles of modern sustainable chemistry. pkusz.edu.cn

Organocatalysis and Biocatalysis for Ketone Synthesis

The fields of organocatalysis and biocatalysis offer powerful tools for the synthesis of ketones, emphasizing mild reaction conditions and high selectivity. illinois.edunih.gov

Organocatalysis employs small organic molecules to catalyze chemical transformations. For the synthesis of diarylethanones, organocatalytic approaches can be envisioned through reactions such as asymmetric alkylations or cross-coupling reactions. For instance, an organocatalyst could be used to facilitate the enantioselective arylation of a corresponding enolate precursor. nih.gov Chiral amines or phosphoric acids are common classes of organocatalysts that can promote such reactions, offering a metal-free alternative to traditional methods and enabling the synthesis of chiral fluorinated molecules. nih.govnih.gov While specific organocatalytic routes for this compound are not extensively documented, the principles of enantioselective synthesis of fluorinated compounds suggest a high potential for this methodology. nih.gov

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical reactions. nih.gov This approach is prized for its high specificity, mild reaction conditions (typically in aqueous media at or near ambient temperature), and environmental compatibility. illinois.edunih.gov For the synthesis of ketones, enzymes such as reductases, oxidases, and hydrolases are particularly relevant. illinois.edu For example, a biocatalytic reduction of a related precursor could yield a chiral alcohol, which is then oxidized to the target ketone. While direct biocatalytic synthesis of this compound is not prominently reported, the reduction of similar ketones like 1-(4-fluorophenyl)ethanone using microorganisms like Geotrichum candidum has been demonstrated to produce chiral alcohols with high enantiomeric excess, which are valuable intermediates. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Solvent-Free and Aqueous Media Reactions

Conducting reactions in the absence of organic solvents or in water represents a significant step towards greener synthesis. Solvent-free reactions, often facilitated by grinding or heating, minimize waste and can sometimes lead to different reactivity or selectivity. beilstein-journals.orgbeilstein-journals.org For ketone synthesis, solvent-free epoxidation of chalcones, which share structural similarities with diarylethanones, has been shown to proceed efficiently. cmu.edu

Reactions in aqueous media are also highly desirable. Micellar catalysis, where surfactants form nanoreactors in water, can facilitate reactions between water-insoluble substrates. rsc.org This technique has been successfully applied to the α-arylation of ketones in water under mild conditions, offering a sustainable alternative to traditional methods that rely on dry organic solvents. rsc.org

Mechanochemical and Ultrasonic-Assisted Syntheses

Mechanochemistry involves inducing reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. beilstein-journals.orgbeilstein-journals.org This technique can lead to shorter reaction times, different product outcomes, and is inherently a green methodology due to the reduction of solvent waste. beilstein-journals.orgbeilstein-journals.org While specific mechanochemical syntheses of this compound are not detailed in the literature, the successful application of mechanochemistry to the synthesis of fluorinated pyrazolones and difluoromethyl enol ethers from ketones demonstrates the potential of this solvent-free method for related transformations. beilstein-journals.orgnih.gov

Ultrasonic-assisted synthesis , or sonochemistry, utilizes the energy of ultrasound to induce acoustic cavitation, which can enhance reaction rates and yields. ksu.edu.sa This method is considered a green technique as it can reduce reaction times and energy consumption. researchgate.net Ultrasound has been successfully employed in the synthesis of various ketones and heterocyclic compounds. For instance, the synthesis of 1,2-diarylethanols from toluene (B28343) derivatives and aryl aldehydes has been efficiently carried out under ultrasound irradiation. researchgate.net Similarly, the synthesis of diaryl ketones via Stille cross-coupling reactions has been achieved using ultrasound. ksu.edu.sa

Below is a table summarizing research findings for ultrasonic-assisted synthesis of related ketone structures.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reaction Time |

| Toluene derivatives, Aryl aldehydes | Ultrasound irradiation | 1,2-Diarylethanols | High | Not specified |

| Aryl tributyl stannanes, Benzoyl chlorides | Cl2Pd(PPh3)2, Ultrasound | Diaryl ketones | Moderate to Excellent | Not specified |

| Benzils, Urea/Thiourea derivatives | KOH, DMSO/H2O, Ultrasound | 5,5-Diphenylhydantoins | Good | Short |

Flow Chemistry and Continuous Processing Techniques for Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for scalability, safety, and process control. rsc.org The enhanced heat and mass transfer in microreactors allows for better control over reaction parameters, which can lead to higher yields and purities. rsc.org This is particularly advantageous for exothermic reactions or those involving unstable intermediates. rsc.org

The synthesis of diaryl ketones has been successfully translated to continuous flow processes. For example, the coupling of aryl Grignard reagents with acyl chlorides to produce diaryl ketones has been efficiently performed in a flow system using the eco-friendly solvent 2-methyltetrahydrofuran. rsc.orgresearchgate.net This approach allows for safe, on-demand production and is amenable to high-throughput synthesis. rsc.orgresearchgate.net The scalability of flow chemistry can be achieved by "numbering up" (running multiple reactors in parallel) or "sizing up" (increasing the dimensions of the reactor channels). rsc.org

A hypothetical flow setup for the synthesis of this compound could involve pumping solutions of the appropriate precursors, such as 2-chlorobenzoyl chloride and a (4-fluorophenyl)methyl Grignard reagent, through a mixing unit and then into a heated or cooled reactor coil to control the reaction, followed by in-line purification.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption. biotage.com

Influence of Temperature, Pressure, and Reaction Time on Reaction Outcomes

For many organic reactions, including those used to synthesize ketones like Friedel-Crafts acylation, temperature, pressure, and reaction time are critical parameters. reddit.comwikipedia.org

Pressure : For reactions involving gaseous reagents or byproducts, pressure can significantly influence the reaction equilibrium and rate. In reactions like the Gattermann-Koch synthesis of aldehydes, high pressure is required to maintain the concentration of gaseous reactants like carbon monoxide. wikipedia.org For most liquid-phase syntheses of diarylethanones, the reaction is typically conducted at atmospheric pressure.

Reaction Time : The duration of a reaction directly impacts the conversion of reactants to products. Insufficient reaction time will result in low conversion and yield. Conversely, excessively long reaction times can lead to the formation of degradation products or side reactions, which can decrease the yield and complicate purification. biotage.com The optimal reaction time is typically determined through experimental monitoring of the reaction progress, for example, by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The following table illustrates the general effects of these parameters on a typical ketone synthesis.

| Parameter | General Effect on Yield | Considerations |

| Temperature | Increases with temperature up to an optimum, then decreases. | Risk of side reactions and decomposition at higher temperatures. researchgate.net |

| Pressure | Significant for gas-phase reactions; less so for many liquid-phase syntheses. | Can influence reaction equilibrium and solubility of gaseous reactants. |

| Reaction Time | Increases with time to a plateau; may decrease with excessive time. | Longer times can lead to byproduct formation and degradation. biotage.com |

Role of Solvent Systems and Additives in Reaction Pathway and Efficiency

In the context of synthesizing this compound via a Friedel-Crafts acylation pathway, the choice of solvent is critical as it can significantly affect reaction rates and product distribution. This reaction would typically involve the acylation of chlorobenzene with a 4-fluorophenylacetyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

The polarity of the solvent plays a crucial role in the reaction's progression. Non-polar solvents, such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂), are often employed. In these solvents, the intermediate acylium ion-Lewis acid complex may have limited solubility, which can influence the reaction pathway. For instance, in some Friedel-Crafts acylations, non-polar solvents favor the formation of the kinetically controlled product.

Conversely, polar solvents like nitrobenzene (B124822) or nitromethane (B149229) can enhance the solubility of the reaction intermediates. This increased solubility can lead to different product ratios, often favoring the thermodynamically more stable isomer. However, the use of highly polar solvents can sometimes lead to the formation of stable complexes with the Lewis acid catalyst, potentially reducing its catalytic activity.

Additives, particularly Lewis acids, are fundamental to the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a conventional and potent catalyst for this transformation. The amount of catalyst used can also dictate the reaction's outcome. While catalytic amounts of a milder Lewis acid (e.g., Zn(II) salts) can be effective when the aromatic ring is activated, the presence of a deactivating group like chlorine on the benzene (B151609) ring often necessitates the use of stoichiometric or even excess amounts of a strong Lewis acid like AlCl₃.

Recent advancements have explored the use of alternative catalytic systems to mitigate the issues associated with traditional Lewis acids, such as the large amounts of waste generated. For example, iron(III) chloride hexahydrate has been shown to be an effective catalyst for Friedel-Crafts acylation in ionic liquids, offering a more environmentally benign approach. beilstein-journals.org The use of co-solvents can also be advantageous. For instance, introducing a higher boiling point co-solvent can allow for higher reaction temperatures, leading to faster reaction times and improved yields, especially with less reactive substrates like chlorobenzene.

The following interactive table summarizes the potential effects of different solvent systems and additives on the synthesis of diarylethanones, based on established principles of Friedel-Crafts acylation.

| Solvent/Additive System | Polarity | Boiling Point (°C) | Potential Effect on Reaction |

| Carbon Disulfide (CS₂) | Non-polar | 46.3 | May favor kinetic product formation. |

| Dichloromethane (CH₂Cl₂) | Polar aprotic | 39.6 | Common solvent, moderate reaction rates. |

| Nitrobenzene (C₆H₅NO₂) | Polar aprotic | 210.9 | Can favor thermodynamic product; may complex with catalyst. |

| Ionic Liquids (e.g., TAAILs) | High | Variable | "Green" solvent option, can enhance catalyst performance. beilstein-journals.org |

| Aluminum Chloride (AlCl₃) | Additive (Lewis Acid) | N/A | Strong catalyst, often required in stoichiometric amounts for deactivated rings. |

| Iron(III) Chloride (FeCl₃) | Additive (Lewis Acid) | N/A | Milder catalyst, can be effective, especially in ionic liquids. beilstein-journals.org |

Mechanistic Investigations of Reactions Involving 1 2 Chlorophenyl 2 4 Fluorophenyl Ethan 1 One

Elucidation of Reaction Pathways for its Formation

The formation of 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one, a deoxybenzoin (B349326) derivative, can be achieved through several synthetic routes. One of the most common methods is the Friedel-Crafts acylation. In this pathway, 2-chlorobenzoyl chloride would react with 4-fluorobenzyl Grignard reagent or a similar organometallic compound.

Another plausible pathway involves the reaction of 2-chloro-alpha-bromoacetophenone with a 4-fluorophenylboronic acid under Suzuki coupling conditions, catalyzed by a palladium complex. The reaction mechanism for a Friedel-Crafts type synthesis is generally accepted to proceed through an electrophilic aromatic substitution mechanism.

Table 1: Plausible Synthetic Pathways for this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Mechanistic Steps |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Chlorobenzoyl chloride | 4-Fluorophenylacetic acid | Lewis Acid (e.g., AlCl₃) | Formation of acylium ion, electrophilic attack on the fluorophenyl ring, proton transfer. |

| Suzuki Coupling | 2-Chloro-α-bromoacetophenone | 4-Fluorophenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Oxidative addition, transmetalation, reductive elimination. |

Detailed Studies on its Reactivity as a Key Intermediate in Organic Transformations

As a key intermediate, this compound possesses multiple reactive sites that allow for a variety of subsequent transformations. The carbonyl group and the adjacent alpha-carbon are the primary centers of reactivity.

The ethanone (B97240) moiety of this compound exhibits both nucleophilic and electrophilic properties. masterorganicchemistry.comyoutube.com The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org Conversely, the carbonyl oxygen, with its lone pairs of electrons, is nucleophilic and can be protonated or attacked by strong electrophiles. youtube.com

The alpha-carbon, situated between the two aromatic rings and adjacent to the carbonyl group, has acidic protons. Deprotonation by a base leads to the formation of an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles.

Table 2: Reactivity at Carbonyl and Alpha-Positions

| Reactive Site | Type of Reactivity | Example Reaction | Reagent | Mechanistic Feature |

|---|---|---|---|---|

| Carbonyl Carbon | Electrophilic | Reduction | NaBH₄ | Nucleophilic attack by hydride ion. libretexts.org |

| Carbonyl Oxygen | Nucleophilic | Protonation | H⁺ | Formation of a protonated ketone. youtube.com |

Radical reactions involving the ethanone moiety can be initiated by photolysis or with the use of radical initiators. libretexts.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. uky.edulumenlearning.com

Initiation: This phase involves the formation of a radical species, often through the homolytic cleavage of a weak bond upon exposure to heat or UV radiation. libretexts.orglumenlearning.com

Propagation: The newly formed radical reacts with a stable molecule to generate another radical, continuing the chain reaction. libretexts.orglumenlearning.com

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. uky.edulumenlearning.com

For this compound, a potential radical pathway could involve the abstraction of a hydrogen atom from the alpha-position by a radical initiator, leading to a stabilized radical intermediate.

Photochemical Transformations: Upon absorption of UV light, ketones like this compound can be excited to a singlet or triplet state. From these excited states, several photochemical reactions can occur, most notably Norrish Type I and Type II reactions.

Norrish Type I: This involves the homolytic cleavage of the bond between the carbonyl group and the alpha-carbon, yielding two radical fragments.

Norrish Type II: This pathway requires a gamma-hydrogen, which is not present in this specific molecule. Therefore, Norrish Type I cleavage is the more probable photochemical pathway.

Electrochemical Transformations: The electrochemical behavior of this compound would likely involve the reduction of the carbonyl group. Cyclic voltammetry studies on similar aromatic ketones have shown that they can undergo a one-electron reduction to form a radical anion, which can then be further reduced or dimerize. The presence of the chloro and fluoro substituents on the phenyl rings will influence the reduction potential.

Transition State Analysis and Reaction Rate Kinetics through Experimental and Computational Methods

Experimental methods to determine reaction kinetics would involve monitoring the concentration of reactants and products over time, often using spectroscopic techniques. ox.ac.uk From this data, rate laws and rate constants can be determined.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and calculate the energies of transition states. This provides valuable insights into the reaction mechanism and can predict reaction rates.

Table 3: Hypothetical Kinetic Data for the Reduction of this compound with NaBH₄

| Parameter | Value | Method of Determination |

|---|---|---|

| Rate Law | Rate = k[Ethanone][NaBH₄] | Initial Rates Method |

| Rate Constant (k) at 298 K | 1.2 x 10⁻³ M⁻¹s⁻¹ | Spectroscopic Monitoring (UV-Vis) |

| Activation Energy (Ea) | 55 kJ/mol | Arrhenius Plot |

This hypothetical data is based on typical values for the reduction of aromatic ketones and serves to illustrate the type of information that would be obtained from kinetic and computational studies.

Computational and Theoretical Chemistry Studies of 1 2 Chlorophenyl 2 4 Fluorophenyl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This calculation yields precise information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

By mapping the potential energy surface, DFT can also elucidate the energy profiles of different molecular conformations. This analysis is crucial for understanding the molecule's flexibility and the energy barriers between different spatial arrangements. While specific experimental data for this compound is not detailed in the available literature, the expected outputs of such a study are outlined in the table below.

| Structural Parameter | Description | Calculated Value |

|---|---|---|

| Bond Lengths (e.g., C=O, C-Cl, C-F) | The equilibrium distance between atomic nuclei. | Data not available in literature |

| Bond Angles (e.g., O=C-C) | The angle formed between three connected atoms. | Data not available in literature |

| Dihedral Angles | The rotational angle between planes through two sets of three atoms. | Data not available in literature |

| Ground State Energy | The total electronic energy of the molecule in its most stable form. | Data not available in literature |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. acadpubl.eumalayajournal.org For this compound, FMO analysis would predict how it donates or accepts electrons in chemical reactions.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Data not available in literature |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available in literature |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO, indicating chemical stability. | Data not available in literature |

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. researchgate.netyoutube.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to attack by electrophiles. acadpubl.euresearchgate.net Conversely, blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. acadpubl.euresearchgate.net Green and yellow areas denote regions with near-zero or intermediate potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, marking it as a primary site for electrophilic interaction. Positive potentials (blue) would be expected around the hydrogen atoms, while the aromatic rings would present a complex surface with both negative (above the π-system) and positive (around the hydrogens) regions.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's flexibility and conformational landscape. researchgate.netplos.org

For this compound, an MD simulation would characterize the rotational freedom around its single bonds, particularly the bond connecting the carbonyl carbon and the adjacent methylene (B1212753) group. This analysis helps identify the most stable and frequently occurring conformations (rotamers) and the energetic barriers for transitioning between them. nih.gov Understanding the conformational dynamics is essential, as the molecule's shape can significantly influence its ability to interact with biological targets. nih.gov

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with other chemical or biological entities. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanisms of action.

Ligand-Target Binding Mode Analysis (e.g., enzyme inhibition, receptor binding)

Molecular docking is a primary tool for ligand-target binding analysis. This computational method predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific receptor or enzyme. nih.gov The simulation places the ligand into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity.

The analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov By identifying the specific amino acid residues involved in these interactions, researchers can understand the basis of molecular recognition and inhibition. For this compound, docking studies could screen its potential against various therapeutic targets, predicting its efficacy as an inhibitor and guiding the design of more potent derivatives.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily based on Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. These calculations can forecast vibrational frequencies (Infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. By calculating these parameters, researchers can gain a deeper understanding of the molecule's electronic structure and bonding. However, no specific studies presenting predicted spectroscopic data for this compound could be located.

Advanced Theoretical Approaches (e.g., Natural Bond Orbital Analysis, Hyperpolarizability Calculations)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that elucidates the Lewis-like bonding structure of a molecule. It examines charge transfer, hyperconjugative interactions, and bond stabilization by analyzing the interactions between filled donor orbitals and empty acceptor orbitals. This analysis provides a quantitative measure of these interactions in terms of stabilization energy, offering deep insight into the molecule's electronic stability and intramolecular bonding environment. For a molecule like this compound, NBO analysis could reveal key interactions, such as those involving the lone pairs on the oxygen, chlorine, and fluorine atoms with the antibonding orbitals of the phenyl rings and the carbonyl group. Despite the utility of this method, no published NBO analysis specific to this compound was found.

Hyperpolarizability Calculations

Hyperpolarizability calculations are performed to predict the nonlinear optical (NLO) properties of a molecule. These properties are crucial for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that indicates a molecule's potential for second-harmonic generation. Calculations, often using DFT methods, can determine the magnitude of β, helping to identify promising NLO materials. The presence of electron-donating and electron-withdrawing groups, as well as extended π-conjugation, can enhance NLO properties. While the substituted phenyl rings in this compound might suggest some NLO activity, no specific hyperpolarizability calculations for this molecule have been reported in the available literature.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 2 Chlorophenyl 2 4 Fluorophenyl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one, could be located in the provided search results.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data providing the exact mass of the molecular ion for this compound is available.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

No studies detailing the ESI-MS analysis or fragmentation patterns for this specific compound were found.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

No published crystal structure, including details on the space group, unit cell dimensions, atomic coordinates, or analysis of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) for this compound, was identified.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

No experimental FT-IR or FT-Raman spectra, which would include characteristic vibrational frequencies (in cm⁻¹) and their corresponding functional group assignments (e.g., C=O stretch, C-Cl stretch, C-F stretch, aromatic C-H bends), are available for this compound.

Applications of 1 2 Chlorophenyl 2 4 Fluorophenyl Ethan 1 One As a Versatile Synthetic Precursor

Synthesis of Novel Heterocyclic Systems

The reactivity of the keto-methylene group in 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one allows for its facile conversion into various heterocyclic compounds, which are central to medicinal chemistry and materials science.

Formation of Chalcone (B49325) and Pyrazoline Derivatives

A primary application of this compound is in the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are typically prepared through a base-catalyzed Claisen-Schmidt condensation reaction between the diarylethanone and a variety of substituted aromatic aldehydes. thepharmajournal.comneliti.com The resulting chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, are valuable intermediates in their own right.

These chalcones can be further elaborated into pyrazoline derivatives. The reaction of the α,β-unsaturated carbonyl system of the chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to a cyclization reaction, readily forming the five-membered di-nitrogen heterocyclic pyrazoline ring. thepharmajournal.comcore.ac.ukelifesciences.org This two-step process provides a versatile route to a library of substituted pyrazolines, which are a well-known class of compounds with a broad spectrum of biological activities. thepharmajournal.com

Table 1: Synthesis of Chalcone and Pyrazoline Derivatives

| Starting Material | Reaction | Product Class | Key Features |

|---|---|---|---|

| This compound | Claisen-Schmidt Condensation | Chalcones | α,β-unsaturated ketone system; Precursor for heterocycles |

Construction of Thiazole (B1198619), Oxazole (B20620), and Related Ring Systems

The versatile keto-methylene group of this compound also facilitates the construction of other important five-membered heterocyclic rings like thiazoles and oxazoles. For instance, α-bromination of the ketone followed by reaction with a thioamide is a classic Hantzsch-type synthesis to afford a thiazole ring. Similarly, reaction with an amide can lead to the formation of an oxazole ring system. These heterocyclic motifs are prevalent in many pharmaceuticals and biologically active compounds. connectjournals.comchemmethod.comekb.eg

The synthesis often involves a multi-step sequence, starting with the functionalization of the carbon adjacent to the carbonyl group, which then acts as an electrophilic site for cyclization with a suitable nucleophilic partner containing the necessary heteroatoms.

Building Blocks for Complex Polycyclic Aromatic Compounds

Beyond simple heterocycles, diarylethanones like this compound can serve as precursors for larger, more complex polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net Synthetic strategies such as intramolecular cyclization reactions, often promoted by strong acids or transition metal catalysts, can be employed to fuse the existing aromatic rings or to build new ones. nih.govrsc.org These methods can involve reactions like oxidative cyclodehydrogenation of suitable oligophenylene precursors derived from the starting diarylethanone. researchgate.net The resulting complex aromatic systems are of interest in materials science for their unique electronic and photophysical properties.

Derivatization for Structure-Reactivity and Structure-Interaction Relationship Studies

The ability to systematically modify the structure of this compound makes it a valuable tool for fundamental chemical and biological research.

Systematic Modification for Mechanistic Probing

By introducing different substituents on the aromatic rings or modifying the ethanone (B97240) bridge, chemists can create a series of related compounds. Studying the reaction rates and outcomes of this series provides deep insights into reaction mechanisms. For example, altering the electronic nature of the substituents (electron-donating vs. electron-withdrawing) on the phenyl rings can elucidate the electronic demands of a particular synthetic transformation. This approach is fundamental to understanding and optimizing chemical reactions.

Table 2: Examples of Derivatization for Mechanistic Studies

| Modification Site | Type of Modification | Investigated Effect |

|---|---|---|

| Aromatic Rings | Introduction of various electron-donating or -withdrawing groups | Electronic effects on reaction rates and pathways |

| Ethanone Bridge | Alkylation or functionalization of the methylene (B1212753) carbon | Steric and electronic influence on cyclization reactions |

Design of Probes for in vitro Biological Target Interaction Studies

The scaffold of this compound and its derivatives can be used as a foundation for designing chemical probes to study interactions with biological targets like enzymes and receptors. nih.gov By incorporating reporter groups such as fluorescent tags or reactive moieties for covalent labeling, researchers can create molecules that allow for the visualization and quantification of binding events. nih.gov

For instance, a derivative might be designed to fit into the active site of a specific enzyme. The structural modifications, guided by the core diarylethanone framework, would be aimed at optimizing binding affinity and specificity. The study of how these systematic structural changes affect the interaction with the biological target provides crucial information for drug design and discovery.

Development of Advanced Organic Materials

The unique structural characteristics of this compound, a derivative of the chalcone family, position it as a valuable precursor in the synthesis of sophisticated organic materials. While direct studies on this specific compound are not extensively documented in public literature, the broader class of chalcone derivatives has been widely investigated for applications in polymer science, liquid crystal technology, and non-linear optics. The presence of halogen atoms (chlorine and fluorine) and the reactive carbonyl group in its structure are key features that can be exploited for the development of materials with tailored properties.

Precursors for Polymer and Liquid Crystal Synthesis

Although specific research detailing the use of this compound in polymer and liquid crystal synthesis is limited, the general applicability of chalcone derivatives as monomers and mesogenic cores provides a strong basis for its potential in these fields. Chalcones and their analogues are recognized for their rigid molecular structures and the ability to be functionalized, making them ideal building blocks for advanced materials.

The synthesis of polymers from chalcone derivatives often involves leveraging the reactive α,β-unsaturated ketone moiety. However, in the case of this compound, which is a dihydrochalcone, the focus shifts to the functional groups on the phenyl rings and the central ketone. These sites can be modified to introduce polymerizable groups or to be incorporated into a polymer backbone through polycondensation reactions. For instance, the introduction of hydroxyl or amino groups on the phenyl rings would allow it to act as a diol or diamine monomer, respectively, for the synthesis of polyesters or polyamides. The inherent rigidity of the core structure would contribute to polymers with high thermal stability and potentially interesting mechanical properties.

In the realm of liquid crystals, the elongated and rigid structure of chalcone derivatives is a key attribute for inducing mesophase behavior. The presence of polar groups, such as the carbonyl and the halogen substituents in this compound, can enhance the dipole moment and intermolecular interactions necessary for the formation of liquid crystalline phases. The substitution pattern on the terminal phenyl rings significantly influences the type of mesophase (nematic, smectic, etc.) and the transition temperatures. researchgate.networldscientificnews.com The incorporation of fluorine atoms, in particular, is known to affect the mesomorphic properties of liquid crystals, often leading to lower melting points and influencing the dielectric anisotropy. nih.gov

The following table summarizes the potential roles of this compound as a precursor, based on the known chemistry of chalcone derivatives.

| Feature of Precursor | Application in Polymer Synthesis | Application in Liquid Crystal Synthesis |

| Rigid Core Structure | Contributes to high thermal stability and mechanical strength in the resulting polymer. | Provides the necessary molecular rigidity (mesogenic core) for the formation of liquid crystalline phases. |

| Reactive Carbonyl Group | Can be a site for chemical modification to introduce polymerizable functionalities. | Influences the polarity and intermolecular interactions, which are crucial for mesophase stability. |

| Halogen Substituents (Cl, F) | Can modify polymer properties such as solubility, flame retardancy, and dielectric constant. | Affects the dipole moment, clearing temperatures, and the type of mesophase exhibited. Fluorine substitution is particularly noted for its impact on dielectric anisotropy. nih.gov |

| Aromatic Rings | Can be functionalized with groups like -OH or -NH2 to enable polycondensation reactions. | Serve as the primary components of the mesogenic core, with their substitution pattern determining the overall molecular shape and electronic properties. |

Non-Linear Optical (NLO) Material Precursors

The field of non-linear optics (NLO) utilizes materials that can alter the properties of light, a phenomenon that is highly dependent on the molecular structure and electronic properties of the material. ijres.org Organic materials, particularly those with extended π-conjugated systems and significant charge-transfer characteristics, have emerged as promising candidates for NLO applications. nih.gov Chalcones, with their donor-π-acceptor architecture, are a well-studied class of NLO materials. acrhem.org

While this compound is a saturated analogue of a chalcone, its core structure can be readily converted back to the α,β-unsaturated system, or it can be used to synthesize more complex chalcone derivatives. The presence of electron-withdrawing halogen substituents on the phenyl rings is particularly relevant for NLO properties. These substituents can enhance the molecular hyperpolarizability, a key parameter for NLO activity, by creating a push-pull electronic effect across the molecule. researchgate.net

Research on halogenated chalcones has demonstrated their potential as third-order NLO materials. The third-order nonlinear optical susceptibility (χ(3)) is a measure of a material's ability to modify the refractive index under intense light, which is crucial for applications like optical switching and data processing. x-mol.comresearchgate.net The specific placement of chloro and fluoro groups on the aromatic rings of a chalcone derivative can be fine-tuned to optimize its NLO response. ciac.jl.cn

The table below presents a hypothetical comparison of the potential NLO properties of chalcone derivatives based on the influence of different halogen substituents, drawing parallels to what might be expected from derivatives of this compound.

| Halogen Substituent | Effect on Electronic Properties | Potential Impact on NLO Properties |

| Chlorine (Cl) | Acts as an electron-withdrawing group through inductive effects, but can also be a weak π-donor. | Can contribute to the overall dipole moment and enhance the second and third-order hyperpolarizability. x-mol.com |

| Fluorine (F) | Highly electronegative, acting as a strong electron-withdrawing group via the inductive effect. Its small size allows for systematic substitution without significant steric hindrance. | Can significantly influence the intramolecular charge transfer characteristics, leading to enhanced NLO responses. Fluorinated chalcones have shown promising third-order NLO properties. researchgate.netciac.jl.cn |

Future Directions and Emerging Research Opportunities for 1 2 Chlorophenyl 2 4 Fluorophenyl Ethan 1 One

Discovery of Novel Catalytic Systems for its Efficient Synthesis and Transformations

The development of efficient and selective methods for the synthesis and subsequent functionalization of 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one is a primary area for future research. Current synthetic strategies for diarylethanones often rely on classical methods that may lack efficiency or generate significant waste. researchgate.net Future efforts will likely focus on the discovery of novel catalytic systems to address these limitations.

Key research objectives in this area include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound is of significant interest. umontreal.ca Enantiomerically pure forms of such compounds are often crucial for their biological activity. The use of transition metal catalysts with chiral ligands or organocatalysts could provide pathways to optically active derivatives.

C-H Activation: Direct functionalization of the aromatic rings through catalytic C-H activation would represent a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. urv.esethz.ch This could enable the introduction of a wide range of substituents to modulate the compound's properties.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a mild and powerful tool for a variety of chemical transformations. nih.gov This could be applied to the synthesis of the diarylethanone core or for its subsequent derivatization under environmentally benign conditions.

| Catalytic Approach | Potential Advantage | Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Development of novel chiral ligands and organocatalysts |

| C-H Activation | Improved atom economy and step efficiency | Discovery of catalysts for selective C-H functionalization |

| Photoredox Catalysis | Mild reaction conditions and unique reactivity | Application to novel bond formations and functionalizations |

Integration into Automated and High-Throughput Synthesis Platforms

The integration of the synthesis of this compound and its analogues into automated and high-throughput platforms is a critical step towards accelerating the discovery of new derivatives with desired properties. synplechem.comchemrxiv.org Automated synthesis can significantly reduce the time and effort required for compound library generation and optimization. nih.govresearchgate.net

Future research in this area will likely involve:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and the ability to integrate purification and analysis steps. umontreal.ca Developing a robust flow synthesis protocol for this compound would be a significant advancement.

Robotic Synthesis Platforms: The use of robotic platforms for automated reaction setup, monitoring, and workup can enable the rapid synthesis of large libraries of derivatives. nih.govchemrxiv.org This would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for screening for optimal material properties.

Standardized Reaction Cassettes: The development of pre-packaged reagent capsules or standardized reaction protocols would facilitate the widespread adoption of automated synthesis for this class of compounds, even in non-specialized laboratories. synplechem.com

Exploration of Unconventional Reactivity Modes and Selective Functionalizations

Beyond established synthetic transformations, the exploration of unconventional reactivity modes of this compound could lead to the discovery of novel molecular architectures. The unique electronic properties conferred by the chloro and fluoro substituents may enable previously unobserved reactivity.

Potential areas of investigation include:

Selective Halogen Functionalization: The differential reactivity of the chloro and fluoro substituents could be exploited for selective functionalization. For instance, the carbon-chlorine bond is generally more susceptible to cleavage in cross-coupling reactions than the carbon-fluorine bond, allowing for site-selective modifications.

Ketone as a Synthetic Handle: The ketone functional group is a versatile handle for a wide range of transformations, including reductions, oxidations, and additions. Exploring novel reactions at this position could lead to a diverse array of derivatives with unique three-dimensional structures.

Photochemical Transformations: The aromatic rings and the ketone carbonyl group are chromophores that can absorb light. Investigating the photochemical reactivity of this compound could unveil novel cycloadditions, rearrangements, or fragmentation pathways. rsc.orgmdpi.com

Advanced Machine Learning and AI-Driven Approaches in Predictive Chemistry and Material Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry. nih.govresearchgate.netfrontiersin.org These powerful computational tools can be leveraged to accelerate the discovery and optimization of molecules like this compound. arxiv.orgrjptonline.org

Future research directions in this domain include:

Predictive Modeling of Properties: ML models can be trained on existing chemical data to predict a wide range of properties for new molecules, including their biological activity, toxicity, and material characteristics. arxiv.orgcornell.edu This can help to prioritize the synthesis of the most promising derivatives.

Reaction Prediction and Optimization: AI algorithms can predict the outcome of chemical reactions and suggest optimal reaction conditions, thereby reducing the number of experiments required. nih.gov This can be particularly useful for complex multi-step syntheses.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties from scratch. cornell.eduarxiv.org By defining a set of target properties, these models could propose new derivatives of this compound with enhanced performance for specific applications. asu.edusciencedaily.comquestek.com

| AI/ML Application | Potential Impact | Research Focus |

| Predictive Modeling | Prioritization of synthetic targets | Development of accurate models for property prediction |

| Reaction Prediction | Reduced experimental effort | Creation of algorithms for reaction outcome and condition optimization |

| De Novo Design | Discovery of novel and optimized structures | Training generative models for targeted molecular design |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via a Friedel-Crafts acylation or a condensation reaction. For example:

- Friedel-Crafts Method : React 2-chlorobenzene derivatives with 4-fluorophenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) .

- Condensation Approach : Combine 2-chlorobenzaldehyde with 4-fluorophenylacetone in ethanol/KOH at 50°C for 3–5 hours. Purify via recrystallization (ethanol/water) .

Optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to ketone), control temperature (±2°C), and use inert atmospheres to minimize side reactions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

- NMR : ¹H NMR (CDCl₃) shows distinct aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C NMR). Fluorine coupling in ¹⁹F NMR confirms substitution patterns .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl/F vibrations at 700–800 cm⁻¹ .

- XRD : Use SHELX for crystallographic refinement to resolve ambiguities in bond angles or torsional strain .

Discrepancy Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and computational simulations (DFT) to confirm molecular geometry .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to map electron density at the ketone carbonyl and chloro/fluorine substituents. Predict sites for nucleophilic attack (e.g., α-carbon) .

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Use Eyring plots to correlate activation parameters with computational data .

- Mechanistic Insights : Identify intermediates via LC-MS or stopped-flow spectroscopy to validate proposed pathways .

Advanced: How can researchers address contradictory biological activity data in different assay systems?

Answer:

- Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition, cell viability) under controlled pH/temperature. Validate with positive controls (e.g., known kinase inhibitors) .

- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Confirm activity via dose-response curves (IC₅₀) .

- Target Profiling : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities directly, minimizing false positives .

Basic: What purification strategies are effective for isolating high-purity this compound?

Answer:

- Recrystallization : Use ethanol/water (70:30 v/v) at 4°C for slow crystallization. Filter under reduced pressure and dry in vacuo .

- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate, 10–30%). Monitor fractions via UV (254 nm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for >99% purity. Validate with GC-MS .

Advanced: How can solvent effects influence the compound’s stability during long-term storage?

Answer:

- Degradation Pathways : Hydrolysis of the ketone group in aqueous media or photooxidation under light. Confirm via accelerated stability studies (40°C/75% RH for 6 months) .

- Optimal Storage : Store in amber vials under argon at -20°C. Use anhydrous solvents (e.g., acetonitrile) for stock solutions .

- Stabilizers : Add antioxidants (0.01% BHT) or chelating agents (EDTA) to mitigate metal-catalyzed degradation .

Advanced: What strategies resolve contradictions between computational predictions and experimental crystallographic data?

Answer:

- Multipole Refinement : Use SHELXL to model electron density anomalies (e.g., disordered fluorine atoms) .

- Hybrid Methods : Combine XRD with neutron diffraction or synchrotron radiation to resolve light-atom positions .

- DFT-XRD Cross-Validation : Compare calculated (VASP) and experimental bond lengths/angles. Adjust basis sets for halogen interactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/synthesis .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

- Toxicity Screening : Perform Ames test (Salmonella TA98/TA100) and zebrafish embryo assays for preliminary ecotoxicity data .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁹F) aid in studying metabolic pathways of this compound?

Answer:

- Tracer Studies : Synthesize ¹³C-labeled ketone via Claisen condensation with ¹³C-acetate. Track metabolites via LC-MS/MS in hepatocyte models .

- ¹⁹F NMR : Monitor fluorophenyl group stability in vivo. Use Bruker Avance III HD 500 MHz for real-time biodistribution analysis .

Advanced: What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (GraphPad Prism) to calculate EC₅₀/IC₅₀. Use Akaike’s criterion for model selection .

- ANOVA with Tukey Post-Hoc : Compare multiple treatment groups (n ≥ 3) to assess significance (p < 0.05) .

- Machine Learning : Apply Random Forest (Python/scikit-learn) to predict structure-activity relationships from high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.